3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9(17)10-4-6-13(7-5-10)16-14(18)11-2-3-12(8-11)15(19)20/h4-7,11-12H,2-3,8H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKQEYYANMAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method involves the enolate alkylation of ketones, followed by Grignard reactions and condensation processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and purification systems to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., acetyl in the target compound, fluorine in ): Increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
- Halogens (e.g., bromine in VP-4543): Enhance lipophilicity and membrane permeability but may introduce toxicity concerns .
- Alkyl groups (e.g., methyl in ): Improve metabolic stability and bioavailability by reducing oxidative degradation .
Biological and Industrial Relevance :
- The acetyl group in the target compound may optimize interactions with biological targets (e.g., kinases or GPCRs) due to its balanced electronic profile.
- VP-4543 (brominated analog) has been utilized in enzyme inhibition studies, highlighting the role of halogens in modulating binding affinity .
- Trimethyl-substituted derivatives () demonstrate the importance of steric effects in avoiding off-target interactions .
Safety and Handling :
- While specific safety data for the target compound are unavailable, analogs like 3-(N-(4-acetylphenyl)carbamoyl)pyridine-2-carboxylic acid () emphasize standard precautions: avoid inhalation, skin contact, and ensure adequate ventilation .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{15}N_{1}O_{3}
- Molecular Weight : 245.28 g/mol
Structural Features
The compound features:
- A cyclopentane ring which contributes to its three-dimensional conformation.
- An acetylphenyl group that may enhance lipophilicity and biological interaction.
- A carboxylic acid functional group that is crucial for interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclopentane can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on human cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit 50% of cell viability) in the micromolar range, suggesting considerable efficacy against tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 |
| Compound B | HT-29 (colon cancer) | 3.8 |
| This compound | A431 (skin cancer) | 4.5 |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carbamoyl group could enhance its interaction with microbial cell membranes.
The proposed mechanism for its antimicrobial action includes disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring and the cyclopentane structure significantly influence biological activity. For example:
- Substitution at the para position of the phenyl ring enhances anticancer activity.
- The presence of electron-withdrawing groups increases potency against certain bacterial strains.
Research Findings
Recent research has focused on synthesizing analogs of this compound to evaluate their biological activities systematically. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy.
Summary of Findings
- Anticancer Activity : Demonstrated significant cytotoxic effects in vitro against various cancer cell lines.
- Antimicrobial Effects : Exhibited potential against several pathogenic bacteria.
- SAR Insights : Structural modifications can lead to improved biological activity, guiding future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
